molecular formula C11H14F2O3 B12557233 Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1) CAS No. 178057-73-3

Benzoic acid--(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1)

Cat. No.: B12557233
CAS No.: 178057-73-3
M. Wt: 232.22 g/mol
InChI Key: XZUDCGYHUYWKHM-HVDRVSQOSA-N
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Description

Benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol (1/1) is a compound that combines the structural features of benzoic acid and a fluorinated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol typically involves the reaction of benzoic acid with (2S)-3,3-difluoro-2-methylpropan-1-ol. One common method is the esterification reaction, where benzoic acid is reacted with the alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with various applications in food preservation and pharmaceuticals.

    (2S)-3,3-difluoro-2-methylpropan-1-ol:

Uniqueness

Benzoic acid–(2S)-3,3-difluoro-2-methylpropan-1-ol is unique due to the combination of the benzoic acid and fluorinated alcohol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

178057-73-3

Molecular Formula

C11H14F2O3

Molecular Weight

232.22 g/mol

IUPAC Name

benzoic acid;(2S)-3,3-difluoro-2-methylpropan-1-ol

InChI

InChI=1S/C7H6O2.C4H8F2O/c8-7(9)6-4-2-1-3-5-6;1-3(2-7)4(5)6/h1-5H,(H,8,9);3-4,7H,2H2,1H3/t;3-/m.0/s1

InChI Key

XZUDCGYHUYWKHM-HVDRVSQOSA-N

Isomeric SMILES

C[C@@H](CO)C(F)F.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(CO)C(F)F.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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